molecular formula C20H27ClN6O4 B12709207 7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride CAS No. 126480-57-7

7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride

Cat. No.: B12709207
CAS No.: 126480-57-7
M. Wt: 450.9 g/mol
InChI Key: JACFTJJUWLFTSV-UHFFFAOYSA-N
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Description

“7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride” is a complex organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride” typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of the propanimidamide group and other substituents. Common reagents used in these reactions include alkylating agents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as antiviral or anticancer agents.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with varying substituents. Examples include:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Adenine: A fundamental purine base found in DNA and RNA.

Uniqueness

The uniqueness of “7H-Purine-7-propanimidamide, 1,2,3,6-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dimethyl-2,6-dioxo-, monohydrochloride” lies in its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

126480-57-7

Molecular Formula

C20H27ClN6O4

Molecular Weight

450.9 g/mol

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanimidamide;hydrochloride

InChI

InChI=1S/C20H26N6O4.ClH/c1-24-18-17(19(27)25(2)20(24)28)26(12-23-18)10-8-16(21)22-9-7-13-5-6-14(29-3)15(11-13)30-4;/h5-6,11-12H,7-10H2,1-4H3,(H2,21,22);1H

InChI Key

JACFTJJUWLFTSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=NCCC3=CC(=C(C=C3)OC)OC)N.Cl

Origin of Product

United States

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